REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C1COCC1.[B:13](OC(C)C)([O:18]C(C)C)[O:14]C(C)C.[F:26][C:27]1[CH:28]=[C:29]([CH3:34])[CH:30]=[CH:31][C:32]=1Br>CCCCCC>[F:26][C:27]1[CH:28]=[C:29]([CH3:34])[CH:30]=[CH:31][C:32]=1[B:13]([OH:18])[OH:14]
|
Name
|
|
Quantity
|
13.56 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1Br)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for an additional hour while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is held at −40° C
|
Type
|
CUSTOM
|
Details
|
The acetone/dry ice bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to −20° C. before a 2.5M HCl solution (20 ml)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
reached rt
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with EtOAc (3×50 ml), organic extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 (anhydrous)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
is recrystallised from acetonitrile
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)C)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |